![molecular formula C21H19Cl2F3N4OS B2981394 N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide CAS No. 389070-96-6](/img/structure/B2981394.png)

N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

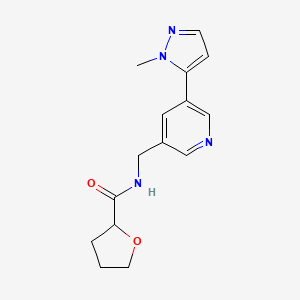

This compound is a complex organic molecule that contains several functional groups, including a butylsulfanyl group, a 1,2,4-triazole ring, and a trifluoromethyl group . The presence of these groups suggests that this compound may have interesting chemical properties and potential applications in various fields.

Molecular Structure Analysis

The molecular formula of this compound is C21H26Cl2N4OS . It has an average mass of 453.428 Da and a mono-isotopic mass of 452.120422 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its functional groups and overall structure. For instance, the trifluoromethyl group is known to significantly influence the properties of organic compounds, including their reactivity, acidity, and lipophilicity .Applications De Recherche Scientifique

Synthesis and Structural Characterization

- The compound's related research includes the catalyst- and solvent-free synthesis of heterocyclic amides through microwave-assisted Fries rearrangement. This method provides an efficient approach for the regioselective synthesis of related compounds, leveraging theoretical studies for process insights (Moreno-Fuquen et al., 2019).

- Another aspect involves the synthesis of new thiourea derivatives , demonstrating potential antimicrobial agents against biofilm-forming bacteria. This research indicates the significance of specific halogenated substituents on the thiourea moiety for enhancing antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Biological Activities

- A series of Schiff bases derived from N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides have been synthesized and evaluated for their antibacterial and antifungal activity . This indicates the compound's relevance in developing new antimicrobial agents (Mange et al., 2013).

- Research on the synthesis and evaluation of novel derivatives for anti-tubercular activity further showcases the application of such compounds in addressing tuberculosis, highlighting their potential as therapeutic agents (Dighe et al., 2012).

Mechanistic Insights

- An in-depth study on the CCR5 receptor-based mechanism of action of a potent allosteric noncompetitive HIV entry inhibitor showcases the complex interactions and potential of related compounds in HIV treatment strategies, highlighting the nuanced mechanisms through which these compounds exert their effects (Watson et al., 2005).

Chemical and Structural Analysis

- The formation of ethanol monosolvates with N-{[4-(3-aryl-4-sydnonylideneamino)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl}benzamides and their hydrogen bond-linked centrosymmetric aggregates further illustrate the compound's structural diversity and the potential for crystalline form studies (Chinthal et al., 2020).

Mécanisme D'action

Target of Action

The compound contains a 1,2,4-triazole ring, which is a common motif in many pharmaceuticals and agrochemicals. Compounds containing this moiety often exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Mode of Action

For example, some antifungal triazoles inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .

Biochemical Pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many drugs that contain a triazole ring are involved in pathways related to cell growth and proliferation, inflammation, and viral replication .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it acts as an antifungal, the result might be the disruption of fungal cell growth and proliferation .

Propriétés

IUPAC Name |

N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2F3N4OS/c1-2-3-10-32-20-29-28-18(30(20)13-8-9-16(22)17(23)11-13)12-27-19(31)14-6-4-5-7-15(14)21(24,25)26/h4-9,11H,2-3,10,12H2,1H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTCAWLRASZVSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2981317.png)

![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrimidine](/img/structure/B2981321.png)

![4-[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B2981322.png)

![2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2981324.png)

![9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine](/img/structure/B2981329.png)

![5-chloro-2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2981330.png)

![4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2981333.png)

![5-fluoro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2981334.png)